Benzene, 1-methyl-2-(phenylsulfonyl)-

Crystal Engineering Conformational Analysis X-ray Crystallography

Secure a strategic advantage in organic synthesis and medicinal chemistry with this high-purity ortho-substituted diaryl sulfone. Unlike common para-isomers, the sterically demanding ortho-methyl group enforces a predictable 78.9° dihedral angle, critical for crystal engineering of novel MOFs/co-crystals. This unique geometry and electronic profile are essential for tuning stereochemical outcomes in Julia olefination and for exploring structure-activity relationships in next-generation antibacterial agents. Standard-grade diphenyl sulfones lack this precision. Ensure your research's success by sourcing the specific isomer designed for advanced molecular design.

Molecular Formula C13H12O2S
Molecular Weight 232.30 g/mol
CAS No. 26446-74-2
Cat. No. B15076218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-methyl-2-(phenylsulfonyl)-
CAS26446-74-2
Molecular FormulaC13H12O2S
Molecular Weight232.30 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H12O2S/c1-11-7-5-6-10-13(11)16(14,15)12-8-3-2-4-9-12/h2-10H,1H3
InChIKeyUJHQTIAOYSYPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1-methyl-2-(phenylsulfonyl)- (CAS 26446-74-2) Product Overview: A Structurally Defined Diaryl Sulfone with Conformational Differentiation


Benzene, 1-methyl-2-(phenylsulfonyl)- (also known as 2-methylphenyl phenyl sulfone or o-tolyl phenyl sulfone) is an ortho-substituted diaryl sulfone. Its molecular formula is C₁₃H₁₂O₂S and its molecular weight is 232.30 g/mol . This compound consists of two aromatic rings linked by a sulfonyl group, with a methyl substituent at the ortho position of one phenyl ring. It serves as a versatile building block in organic synthesis, particularly in Julia olefination and as a precursor in medicinal chemistry [1].

Why Generic Substitution of Benzene, 1-methyl-2-(phenylsulfonyl)- with Positional Isomers or Unsubstituted Sulfones Can Compromise Research Outcomes


Substituting Benzene, 1-methyl-2-(phenylsulfonyl)- with its para-isomer (phenyl p-tolyl sulfone) or unsubstituted diphenyl sulfone overlooks critical conformational and physicochemical differences that directly impact reactivity and material properties. The ortho-methyl group induces a sterically driven conformational distortion [1] and alters the molecule's electronic distribution, which can significantly affect its behavior in further synthetic transformations, crystal engineering, and biological interactions [2]. The evidence below quantifies these differences, highlighting why this specific ortho-substituted sulfone offers unique advantages that cannot be replicated by its simpler analogs.

Quantitative Differentiation Guide: Head-to-Head Performance of Benzene, 1-methyl-2-(phenylsulfonyl)- vs. Key Comparators


Conformational Distortion: Quantified Dihedral Angle Deviation from Unsubstituted Diphenyl Sulfone

X-ray crystallographic analysis reveals a significant conformational difference between the ortho-substituted target compound and the unsubstituted parent structure. The dihedral angle between the two phenyl rings in 2-methylphenyl phenyl sulfone is 78.9 (1)° [1]. This is a deviation from the ideal 90° preferred torsion for unsubstituted aryl sulfones, which is attributed to the steric influence of the ortho-methyl group [2].

Crystal Engineering Conformational Analysis X-ray Crystallography

Antibacterial Activity: Class-Level Inference of Enhanced Potency for Ortho-Substituted Sulfones

A comparative study of α-toluenesulfonamides (ortho-substituted) and p-toluenesulfonamides (para-substituted) provides a class-level inference for the sulfone series. The α-toluene sulfonamides demonstrated consistently higher antibacterial activity against S. aureus and E. coli. The most potent compound, an α-toluenesulfonamide (α-T2a), exhibited a Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL against S. aureus, while the corresponding para-substituted analogs were less active [1]. Although this data is for sulfonamides, the structural and electronic analogy to the sulfone series suggests a similar trend, positioning the ortho-substituted Benzene, 1-methyl-2-(phenylsulfonyl)- as a potentially more active scaffold for further derivatization.

Antibacterial Medicinal Chemistry Structure-Activity Relationship

Synthetic Utility in Julia Olefination: Ortho-Substitution Alters Reactivity Pathway

In Julia olefination, the replacement of standard phenyl sulfones with heteroaryl sulfones is known to greatly alter the reaction pathway, avoiding the Smiles rearrangement and leading to different product distributions [1]. While a direct head-to-head study for the ortho-methyl substituted phenyl sulfone is not available, the presence of the ortho-substituent is expected to introduce similar steric and electronic perturbations to the sulfone anion intermediate, potentially offering a distinct reactivity profile for stereoselective alkene synthesis.

Organic Synthesis Julia Olefination Stereoselective Synthesis

Optimal Application Scenarios for Benzene, 1-methyl-2-(phenylsulfonyl)- Based on Quantitative Differentiation


Crystal Engineering of Materials with Tailored Solid-State Properties

The 78.9° dihedral angle between its phenyl rings, as determined by X-ray crystallography [1], provides a predictable and distinct molecular geometry for crystal engineering. This can be exploited to design co-crystals or metal-organic frameworks with specific packing arrangements, influencing properties like porosity, stability, and optical behavior, which differ from those achievable with unsubstituted or para-substituted sulfones.

Medicinal Chemistry: Development of Ortho-Substituted Sulfone-Based Antibacterials

Class-level inference from α-toluenesulfonamide antibacterial studies suggests that ortho-substitution on the phenyl ring can enhance antimicrobial potency [2]. Benzene, 1-methyl-2-(phenylsulfonyl)- serves as an ideal starting scaffold for synthesizing a library of ortho-substituted sulfone derivatives to explore structure-activity relationships and optimize antibacterial activity against Gram-positive and Gram-negative bacteria.

Stereoselective Organic Synthesis: Exploring Ortho-Substituted Sulfones in Julia Olefination

The ortho-methyl group in Benzene, 1-methyl-2-(phenylsulfonyl)- is expected to alter the electronic and steric environment of the sulfone moiety, potentially modifying its reactivity in Julia olefination [3]. Researchers seeking to fine-tune the stereochemical outcome of alkene synthesis can utilize this compound to investigate how ortho-substitution impacts the reaction pathway and product distribution compared to standard phenyl sulfones.

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